2-(4,4-Diethoxypiperidin-1-yl)ethanamine

Description

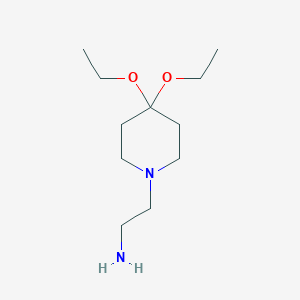

2-(4,4-Diethoxypiperidin-1-yl)ethanamine is a substituted piperidine derivative characterized by a six-membered piperidine ring with diethoxy (-OCH₂CH₃) groups at the 4-position and an ethanamine (-CH₂CH₂NH₂) side chain attached to the nitrogen atom. The diethoxy substituents introduce steric bulk and electron-donating effects, which can modulate the compound’s physicochemical properties, such as solubility, lipophilicity, and basicity.

Properties

CAS No. |

141529-06-8 |

|---|---|

Molecular Formula |

C11H24N2O2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2-(4,4-diethoxypiperidin-1-yl)ethanamine |

InChI |

InChI=1S/C11H24N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-10,12H2,1-2H3 |

InChI Key |

HAPSTDZEYQEMQC-UHFFFAOYSA-N |

SMILES |

CCOC1(CCN(CC1)CCN)OCC |

Canonical SMILES |

CCOC1(CCN(CC1)CCN)OCC |

Synonyms |

1-Piperidineethanamine,4,4-diethoxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine ()

- Core Structure : Replaces the piperidine ring with a five-membered pyrrolidine.

- Key Differences: Ring Size: Pyrrolidine’s smaller ring increases ring strain but enhances conformational rigidity compared to piperidine.

- Implications : Reduced basicity (pKa ~8.5 for pyrrolidine vs. ~11 for piperidine) may alter receptor binding kinetics .

2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine ()

- Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.

- Key Differences: Basicity: Piperazine’s secondary nitrogen increases overall basicity (pKa ~9.8), enhancing solubility in acidic environments.

- Implications : Dual nitrogen sites may facilitate hydrogen bonding with biological targets, such as serotonin receptors .

2-(1-Benzylpiperidin-4-yl)ethanamine ()

- Core Structure : Benzyl-substituted piperidine.

- Key Differences :

- Lipophilicity : The benzyl group increases logP by ~2 units compared to diethoxy substituents, enhancing blood-brain barrier penetration.

- Steric Effects : Bulkier benzyl group may restrict binding to sterically sensitive targets.

- Implications: Potential applications in central nervous system (CNS) therapeutics due to improved bioavailability .

Substituted Phenethylamines and Electronic Properties ()

evaluates substituted phenethylamines, such as 2C-B and NBOMe derivatives, using quantum molecular descriptors:

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | LogP |

|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) | 4.2 | 6.8 | 1.9 |

| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 4.5 | 6.5 | 2.4 |

| 2-(4,4-Diethoxypiperidin-1-yl)ethanamine (Estimated) | ~3.8 | ~7.2 | ~1.2 |

- Key Observations: The diethoxy groups in this compound likely reduce dipole moment compared to methoxy-substituted phenethylamines, decreasing polarity.

Physicochemical and Pharmacokinetic Comparison

- Key Trends :

- Diethoxy groups enhance water solubility compared to benzyl or phenyl substituents.

- Piperidine’s higher basicity may favor ionized forms at physiological pH, limiting passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.